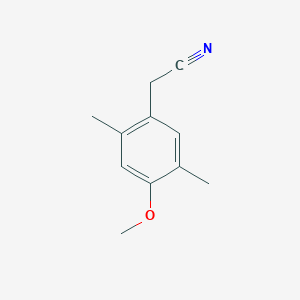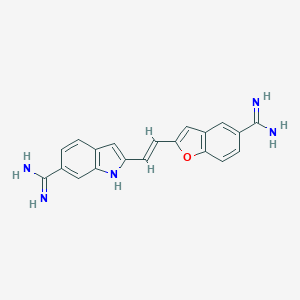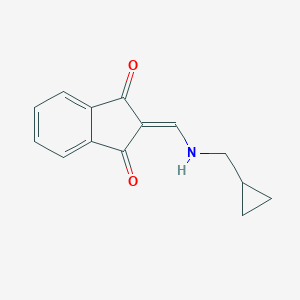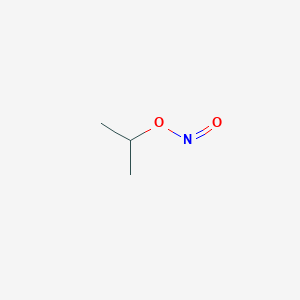
1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis methods for compounds closely related to "1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime" involve several steps, including the Vilsmeier reaction to synthesize pyrazole-containing aldehydes and their reactions with primary amines to produce Schiff bases (Potapov et al., 2006). Another notable synthesis approach includes the three-component reaction catalyzed by L-Proline, demonstrating the versatility in synthesizing pyrazole derivatives (Bharti & Parvin, 2015).
Molecular Structure Analysis
The molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximates, reveals coordination through nitrogen and oxygen atoms, suggesting possible structural analogies (Shearer et al., 1980). The analysis of molecular rearrangements in isomers of iminomethyl-triazoles offers insights into the influence of substituents on equilibrium positions, which may be applicable to understanding the behavior of "1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime" (L'abbé et al., 1990).
Chemical Reactions and Properties
Compounds with a pyrazole backbone, such as "1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime," exhibit interesting chemical reactions. For instance, the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles indicates a range of chemical transformations that such compounds can undergo, influenced by substituents and reaction conditions (Kumar et al., 2019).
Physical Properties Analysis
While specific studies on the physical properties of "1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime" are not available, the synthesis and characterization of related compounds provide a basis for inferring its physical properties. For example, the synthesis of novel 4H-chromene derivatives bearing phenoxypyrazole underlines the importance of molecular structure in determining physical properties such as solubility and crystallinity (Sangani et al., 2012).
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Antimicrobial Activity
A study by Sangani et al. (2012) details the microwave-assisted synthesis of novel 4H-chromene derivatives bearing 5-phenoxypyrazole, including compounds related to 1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime. These compounds were screened for antimicrobial activity against various bacteria and fungi. The findings indicate that several compounds showed significant activity against Clostridium tetani, Bacillus subtilis, and Candida albicans, highlighting their potential as antimicrobial agents (Sangani, B. C., Shah, M., Patel, P., & Patel, G., 2012).
Grignard Reagent Addition for Synthesis of pH-sensitive Spin Probes
Another research by Kirilyuk et al. (2003) discusses the synthesis of new pH-sensitive spin probes through Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides, a process potentially related to the chemical manipulation of structures like 1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime. This research provides insights into the preparation and applications of spin probes in chemical and biological systems (Kirilyuk, I., Shevelev, T. G., Morozov, D., Khromovskih, E. L., Skuridin, N. G., Khramtsov, V., & Grigor’ev, I., 2003).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with hazard statements H228, H301+H311+H331, H315, and H319 . Precautionary measures include P240, P210, P241, P280, P370+P378, P501, P261, P270, P271, P264, P337+P313, P305+P351+P338, P361+P364, P332+P313, P301+P310+P330, P302+P352+P312, P304+P340+P311, P403+P233, and P405 .
Propriétés
IUPAC Name |
(NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(8-13-16)12(15(2)14-9)17-10-6-4-3-5-7-10/h3-8,16H,1-2H3/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGVMZJNWXUJBJ-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NO)OC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/O)OC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701339293 |
Source


|
| Record name | (E)-1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)-N-hydroxymethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701339293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine | |
CAS RN |
149054-67-1 |
Source


|
| Record name | (E)-1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)-N-hydroxymethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701339293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

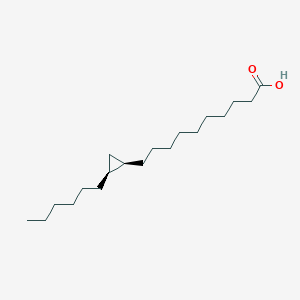
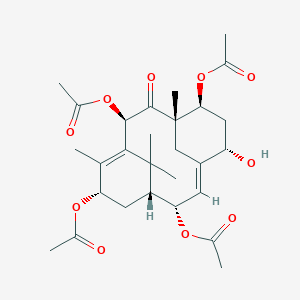

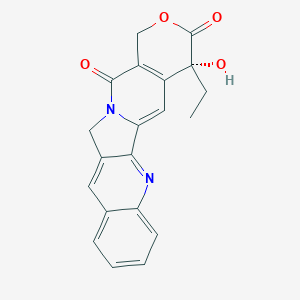
![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)
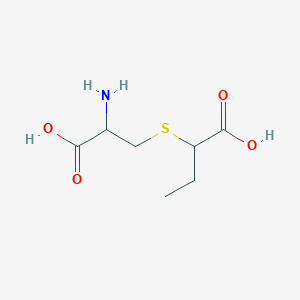
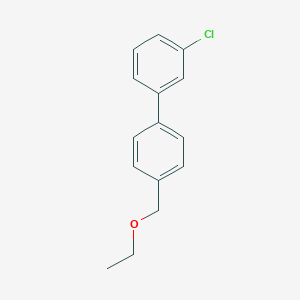
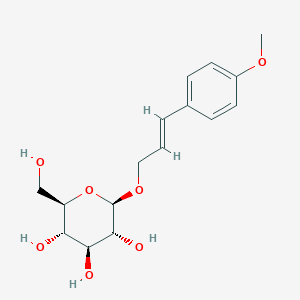
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
